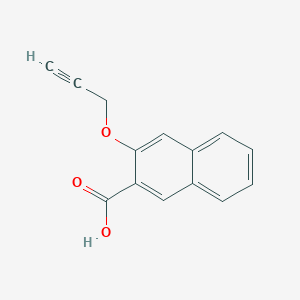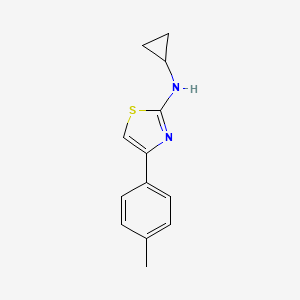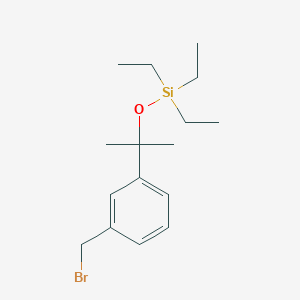
3-(Prop-2-yn-1-yloxy)-2-naphthoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Prop-2-yn-1-yloxy)-2-naphthoic acid is an organic compound characterized by the presence of a naphthalene ring substituted with a prop-2-yn-1-yloxy group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yloxy)-2-naphthoic acid typically involves the reaction of 2-naphthol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-naphthol is replaced by the propargyl group, forming the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Prop-2-yn-1-yloxy)-2-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The prop-2-yn-1-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the prop-2-yn-1-yloxy group under basic conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohols or aldehydes
Substitution: Various substituted naphthoic acid derivatives
Applications De Recherche Scientifique
3-(Prop-2-yn-1-yloxy)-2-naphthoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Prop-2-yn-1-yloxy)-2-naphthoic acid is largely dependent on its chemical structure. The prop-2-yn-1-yloxy group can undergo various reactions, such as nucleophilic substitution, which can modify the compound’s biological activity. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Prop-2-yn-1-yloxy)propanoic acid: Similar structure but with a propanoic acid group instead of a naphthoic acid group.
3-Methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole: Contains a carbazole ring instead of a naphthalene ring.
Uniqueness
3-(Prop-2-yn-1-yloxy)-2-naphthoic acid is unique due to the presence of both a naphthalene ring and a prop-2-yn-1-yloxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C14H10O3 |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
3-prop-2-ynoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H10O3/c1-2-7-17-13-9-11-6-4-3-5-10(11)8-12(13)14(15)16/h1,3-6,8-9H,7H2,(H,15,16) |
Clé InChI |
IDFOBCXQOACLLF-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1=CC2=CC=CC=C2C=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-({4-ethyl-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B14912584.png)
![[1,1'-Biphenyl]-3,3',5,5'-tetramine](/img/structure/B14912588.png)

![Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate](/img/structure/B14912616.png)



